Compound Description: This compound, also known as PSB-13253, is a potent and selective agonist of the G protein-coupled receptor GPR35. It exhibits high affinity for GPR35 with a KD of 5.27 nM. []
Relevance: This compound is structurally related to ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate through the shared 6-bromo-4-oxo-4H-chromene-2-carboxylic acid core. The key difference lies in the substitution at the 8-position, where ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate has an amino group, and PSB-13253 has a 4-methoxybenzamido group. []
Compound Description: This compound represents one of the most potent GPR35 agonists identified to date, displaying subnanomolar affinity (Ki = 0.589 nM) and an EC50 of 5.54 nM in β-arrestin assays. []
Relevance: Similar to PSB-13253, this compound shares the 6-bromo-4-oxo-4H-chromene-2-carboxylic acid core with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate. It features a 2,6-difluoro-4-methoxybenzamido group at the 8-position, contributing to its enhanced potency compared to PSB-13253. This highlights the significance of substitutions at the 8-position for GPR35 agonistic activity. []
Compound Description: HA 14-1 is an antagonist of antiapoptotic Bcl-2 proteins, including Bcl-2, Bcl-XL, and Bcl-w. It exhibits cytotoxic activity against Jurkat cells with varied levels of Bcl-2 and Bcl-XL proteins and the NCI-H460 non-small-cell lung carcinoma cell line. []
Relevance: HA 14-1 shares the core structure of a chromene-3-carboxylate with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, highlighting the significance of this scaffold in targeting Bcl-2 proteins. Both compounds feature substitutions at the 2 and 6 positions of the chromene ring. []
Compound Description: This compound, a prototype small-molecule antagonist against antiapoptotic Bcl-2 proteins, demonstrates synergistic effects with various anticancer agents and selectively eliminates tumor cells overexpressing Bcl-2. It exhibits instability under physiological conditions, decomposing rapidly in RPMI cell culture medium (half-life of 15 minutes). This decomposition generates reactive oxygen species (ROS) contributing to its in vitro cytotoxicity and apoptosis induction. []
Relevance: This compound represents a key structural analogue of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate. Both compounds share the ethyl 6-bromo-4H-chromene-carboxylate core structure, differing primarily in the substituents at the 2- and 4-positions of the chromene ring and the presence of an 8-amino group in ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate. This comparison highlights the structural variations within this class of compounds and their impact on biological activity. []
Compound Description: CXL017 displays selective cytotoxicity towards multidrug resistant (MDR) cancer cell lines in vitro. It suppresses the growth of tumors derived from the MDR cancer cell line, HL60/MX2, in vivo. Unlike other chemotherapeutic agents, HL60/MX2 cells failed to develop resistance to CXL017. CXL017 resensitized HL60/MX2 cells to standard chemotherapies, suggesting a potential therapeutic application in MDR cancers. []
Relevance: CXL017 and ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate share the ethyl 4H-chromene-3-carboxylate core. They differ in the substituents at the 2-, 6- and 8- positions. [, ]
Compound Description: Derived from sHA 14-1, CXL017 exhibits low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. Notably, CXL017 preferentially kills drug-resistant cells compared to parental cancer cells, as observed in camptothecin (CCRF-CEM/C2) and mitoxantrone (HL60/MX2) resistant cancer cell lines. This selective cytotoxicity suggests a potential therapeutic avenue for treating cancers with MDR. []
Relevance: CXL017 shares the core structure of a chromene-3-carboxylate with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, further emphasizing the relevance of this scaffold in anticancer drug development. CXL017's ability to overcome drug resistance, a major hurdle in cancer treatment, makes it particularly interesting. []
Compound Description: A stable analog of HA 14-1, sHA 14-1, has been shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. These findings suggest its potential as an anticancer agent, particularly in cases where drug resistance poses a significant challenge. []
Relevance: Similar to HA 14-1 and CXL017, sHA 14-1 shares the chromene-3-carboxylate core with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate, further supporting the significance of this core structure in medicinal chemistry. The variations in substituents attached to this core highlight the possibility of fine-tuning the pharmacological properties of these compounds. []
Compound 7d
Compound Description: Compound 7d is an analog of CXL017, demonstrating increased potency with an IC50 of 640 nM in HL60/MX2 cells. This enhanced potency suggests its potential as a lead compound for developing new treatments against drug-resistant cancers. []
Relevance: Compound 7d, as an analog of CXL017, inherently shares the chromene-3-carboxylate core with ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate. Its development highlights the ongoing efforts to optimize the anticancer activity within this class of compounds by modifying substituents on the core structure. []
Overview
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate is a chemical compound that belongs to the chromene family, characterized by a benzopyran ring system. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's CAS number is 156904-82-4, and its molecular formula is C12H10BrNO4. It is recognized for its unique structural features, which include an amino group and a bromo substituent on the chromene core, contributing to its biological activities and reactivity.
Synthesis Analysis
Methods
The synthesis of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate typically involves several steps:
Starting Materials: The synthesis often begins with commercially available compounds such as 6-bromo-2-hydroxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: A condensation reaction occurs between the aldehyde and ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide), leading to the formation of an intermediate.
Cyclization: This intermediate undergoes cyclization to form the chromene structure.
Amino Group Introduction: The introduction of the amino group can be achieved through reductive amination or nucleophilic substitution methods, where an amine reacts with a suitable precursor.
Technical Details
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. Common solvents include ethanol or dimethylformamide, which facilitate the reaction while minimizing side products.
Molecular Structure Analysis
Structure
The molecular structure of ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate can be visualized as follows:
Core Structure: The chromene ring consists of a fused benzene and pyran ring.
Substituents: The presence of an amino group at position 8 and a bromo group at position 6 enhances its reactivity.
Data
The InChI key for this compound is AIJAAEPUNGKLSM-UHFFFAOYSA-N, which provides a unique identifier for database searches. The compound's molecular weight is approximately 292.11 g/mol.
Chemical Reactions Analysis
Reactions
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate can participate in various chemical reactions:
Nucleophilic Substitution: The bromo substituent can be replaced by various nucleophiles under basic conditions, allowing for functional group diversification.
Reduction Reactions: The compound may undergo reduction to convert the keto group into an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: It can also be oxidized to form carboxylic acids or other derivatives depending on the reagents used.
Technical Details
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and pH significantly influence product formation.
Mechanism of Action
The mechanisms through which ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate exerts its effects are still under investigation but may involve:
Antimicrobial Activity: The amino group may enhance interaction with microbial targets, potentially disrupting cellular functions.
Anticancer Properties: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Physical and Chemical Properties Analysis
Physical Properties
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate is typically a solid at room temperature with varying solubility in organic solvents depending on the specific formulation.
Chemical Properties
The compound exhibits stability under normal laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
Applications
Scientific Uses
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate has potential applications in various fields:
Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting infectious diseases or cancer.
Organic Synthesis: Used as a building block in synthesizing more complex organic molecules due to its versatile reactivity.
Biological Research: Investigated for its biological activities, including antimicrobial and anticancer properties, contributing to drug discovery efforts.
The ongoing research into this compound continues to reveal its potential across multiple scientific disciplines, highlighting its importance in both academic and industrial settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.